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molecular formula C10H10BrNO2 B8476309 3-(4-Bromo-3-methyl-phenyl)-oxazolidin-2-one

3-(4-Bromo-3-methyl-phenyl)-oxazolidin-2-one

Cat. No. B8476309
M. Wt: 256.10 g/mol
InChI Key: RTZGCHWDHMRHRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09169254B2

Procedure details

Diethyl carbonate (18 ml) and a 28% solution of sodium methoxide in methanol (1.1 ml, 5.70 mmol) were added to 2-(4-bromo-3-methyl-phenylamino)-ethanol (1.21 g, 5.27 mmol), and the mixture was heated with stirring at 110° C. for 15 hours. Further, methanol (16 ml) was added to the reaction solution, and the mixture was heated with stirring at 110° C. for one hour. An aqueous ammonium chloride solution was added to the reaction mixture, followed by extraction with ethyl acetate. The organic phase was sequentially washed with water and saturated brine and concentrated under reduced pressure. The resulting residue was triturated with hexane to give 3-(4-bromo-3-methyl-phenyl)-oxazolidin-2-one (989 mg, 73%).
Quantity
18 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=[O:8])([O:5][CH2:6][CH3:7])OCC.C[O-].[Na+].[Br:12][C:13]1[CH:18]=[CH:17][C:16]([NH:19]CCO)=[CH:15][C:14]=1[CH3:23].[Cl-].[NH4+]>CO>[Br:12][C:13]1[CH:18]=[CH:17][C:16]([N:19]2[CH2:7][CH2:6][O:5][C:1]2=[O:8])=[CH:15][C:14]=1[CH3:23] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
18 mL
Type
reactant
Smiles
C(OCC)(OCC)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
1.21 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)NCCO)C
Name
Quantity
1.1 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
16 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
with stirring at 110° C. for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
STIRRING
Type
STIRRING
Details
with stirring at 110° C. for one hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The organic phase was sequentially washed with water and saturated brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was triturated with hexane

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)N1C(OCC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 989 mg
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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